5-Chloro-2-(difluoromethyl)-1,8-naphthyridine
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Overview
Description
5-Chloro-2-(difluoromethyl)-1,8-naphthyridine is a heterocyclic compound that contains both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethyl)-1,8-naphthyridine typically involves the introduction of chlorine and difluoromethyl groups into the naphthyridine ring. One common method involves the use of 2-aminopyridine as a starting material, which is then chlorinated to generate 2-amino-3,5-dichloropyridine. This intermediate undergoes a series of reactions, including diazotization and Sandmeyer reactions, to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing efficient purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(difluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives.
Scientific Research Applications
5-Chloro-2-(difluoromethyl)-1,8-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for detecting biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Chloro-2-(difluoromethyl)-1,8-naphthyridine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-difluoropyridine: Similar in structure but differs in the position and number of fluorine atoms.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
5-Chloro-2-(difluoromethyl)-1,8-naphthyridine is unique due to its specific arrangement of chlorine and difluoromethyl groups on the naphthyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C9H5ClF2N2 |
---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
5-chloro-2-(difluoromethyl)-1,8-naphthyridine |
InChI |
InChI=1S/C9H5ClF2N2/c10-6-3-4-13-9-5(6)1-2-7(14-9)8(11)12/h1-4,8H |
InChI Key |
NJDMVCKLZQQLPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NC=CC(=C21)Cl)C(F)F |
Origin of Product |
United States |
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